molecular formula C6H4ClF3N2O B3091950 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine CAS No. 1221171-79-4

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine

Cat. No. B3091950
CAS RN: 1221171-79-4
M. Wt: 212.56 g/mol
InChI Key: KEEKHPXFDBFESD-UHFFFAOYSA-N
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Description

“2-Chloro-3-(trifluoromethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C6H4ClF3N2O . It has a molecular weight of 197.54 . The compound is typically stored at room temperature and is available in either solid or liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4ClF3N2O/c7-5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 197.54 . It is typically stored at room temperature and is available in either solid or liquid form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.

Safety and Hazards

The compound is associated with certain hazards. It has been classified as causing eye irritation and skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-3-(trifluoromethoxy)pyridin-4-amine”, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .

properties

IUPAC Name

2-chloro-3-(trifluoromethoxy)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-4(13-6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEKHPXFDBFESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257453
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221171-79-4
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221171-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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